DiPOA is a novel, highly potent, and peripherally restricted mu opioid agonist. [] It is being investigated for its potential in treating inflammatory and postsurgical pain. [] DiPOA exhibits a unique characteristic: while it is systemically available after administration, it demonstrates limited penetration into the central nervous system. [] This property makes it a promising candidate for targeted pain relief with potentially reduced central side effects.
DiPOA demonstrates efficacy in preclinical models of inflammatory and postsurgical pain. [] In a rat model of Freund's complete adjuvant-induced inflammatory mechanical hyperalgesia, DiPOA administered intraperitoneally (i.p.) produced a dose-dependent reversal of hyperalgesia. [] Similarly, in a rat model of postsurgical pain, DiPOA exhibited significant antihyperalgesic effects following i.p. administration. []
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2